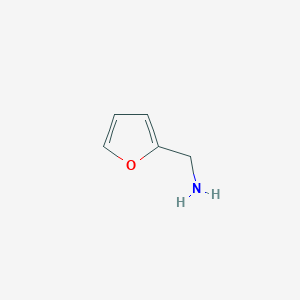

Furfurylamine

Descripción general

Descripción

Furfurylamine (C₅H₇NO), a bio-based amine derived from furfural, is a key platform chemical in sustainable chemistry. Furfural itself is produced from lignocellulosic biomass (e.g., corncobs, sugarcane bagasse) via acid-catalyzed dehydration of pentose sugars . This compound is industrially significant due to its versatility in synthesizing pharmaceuticals (e.g., Furosemide, Barmastine), agrochemicals, corrosion inhibitors, and polymers . Notably, it enhances high-octane gasoline as an antiknock additive . Traditional synthesis involves reductive amination of furfural under harsh conditions (high temperature/pressure, costly catalysts), but recent advances focus on biocatalytic routes (transaminases) and heterogeneous catalysis (Rh/TiO₂, Ni/Al₂O₃-LaOₓ), achieving high yields (>90%) under mild, eco-friendly conditions .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Furfurylamine is typically synthesized through the reductive amination of furfural with ammonia. This process involves the reduction of furfural in the presence of ammonia and a suitable catalyst, such as nickel or cobalt, under hydrogenation conditions . The reaction is generally carried out at elevated temperatures and pressures to achieve high yields.

Industrial Production Methods: In industrial settings, this compound is produced using similar reductive amination techniques but on a larger scale. The process involves the continuous flow of furfural and ammonia over a fixed-bed catalyst, often supported on silica or alumina, under controlled temperature and pressure conditions . This method ensures consistent production and high purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions: Furfurylamine undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form furfural or other oxidized derivatives.

Reduction: It can be further reduced to form more saturated amines.

Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Catalytic hydrogenation using nickel or palladium catalysts.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products:

Oxidation: this compound can yield furfural or 2-furoic acid.

Reduction: It can produce more saturated amines like tetrahydrothis compound.

Substitution: Products include N-alkyl or N-acyl derivatives of this compound

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Furfurylamine serves as an important intermediate in the synthesis of various pharmaceutical compounds. Notably, it is involved in the production of:

- Antiseptics : this compound is used in the synthesis of antiseptic agents, which are crucial for preventing infections.

- Antihypertensive Agents : It plays a role in developing medications aimed at managing high blood pressure.

- Diuretics : The compound is also utilized in synthesizing diuretics that promote urine production to help manage fluid retention.

Case Study: Synthesis of Antihypertensive Agents

Research indicates that this compound can be transformed into several antihypertensive agents through well-established synthetic routes. For example, the reaction of this compound with specific acylating agents has yielded compounds with significant antihypertensive activity, demonstrating its potential in drug development .

Biopolymer Synthesis

This compound is recognized as a promising monomer for producing bio-renewable polymers such as polyamides, polyimides, and polyureas. These materials are valued for their sustainability and performance characteristics.

Data Table: Biopolymer Properties

| Polymer Type | Monomer Used | Properties |

|---|---|---|

| Polyamide | This compound | High thermal stability |

| Polyimide | This compound | Excellent mechanical properties |

| Polyurea | This compound | Good flexibility |

Research shows that polymers synthesized from this compound exhibit superior thermal and mechanical properties compared to conventional petroleum-based polymers .

Biocatalysis and Green Chemistry

This compound is increasingly being produced through biocatalytic methods, which offer a more sustainable approach compared to traditional chemical synthesis. Transaminases (TAs) have been identified as effective catalysts for converting furfural to this compound.

Case Study: Transaminase Catalysis

A study highlighted the use of a robust transaminase from Shimia marina (SMTA) for the scalable amination of biobased furanaldehydes. The enzyme exhibited high activity and broad substrate acceptance, leading to significant yields of this compound .

Industrial Applications

In addition to its pharmaceutical and polymer applications, this compound is utilized in various industrial processes:

- Solvent Use : Due to its miscibility with water and organic solvents, this compound is employed as a solvent in chemical reactions.

- Corrosion Inhibitor : It has been found effective as a corrosion inhibitor in metalworking fluids.

- Soldering Flux : The compound is also used in soldering flux formulations due to its chemical properties.

Mecanismo De Acción

The mechanism of action of furfurylamine involves its interaction with various molecular targets. In biological systems, this compound and its derivatives can interact with enzymes and receptors, modulating their activity. For example, furtrethonium, a derivative of this compound, acts on cholinergic receptors, mimicking the action of acetylcholine . The furan ring in this compound also allows for π-π interactions with aromatic residues in proteins, influencing their function.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Furfurylamine vs. 5-Methylthis compound

5-Methylthis compound, synthesized via methylation of this compound, serves as a precursor for functionalized derivatives (e.g., Schiff base ligands, polymers). Key differences include:

The methylation of this compound increases molecular weight and hydrophobicity, altering thermochemical behavior and expanding utility in materials science .

This compound vs. Other Bio-Based Amines

Vanillylamine (from Vanillin)

Vanillylamine, derived from lignin-based vanillin, shares this compound’s role in bio-based benzoxazines. However, vanillylamine-based polybenzoxazines exhibit superior thermal stability (decomposition temperature >300°C) but lack this compound’s antifouling properties .

Stearylamine (from Fatty Acids)

Stearylamine, a long-chain aliphatic amine, is used in surfactants and coatings. Unlike this compound, it lacks aromaticity, resulting in lower reactivity in polymerization and reduced compatibility with furan-based matrices .

This compound-Derived Polymers vs. Petroleum-Based Alternatives

This compound enhances bio-based polybenzoxazines (PBZs), imparting antibacterial and antifouling properties. For example:

- Daidzein-Furfurylamine PBZs: Exhibit 99% antibacterial activity against S. aureus due to synergistic effects of daidzein’s phenolic groups and furan’s reactivity .

- Bisphenol A-Furfurylamine PBZs: Show lower curing temperatures (175°C vs. 248°C for aniline-based PBZs) and improved mechanical strength (storage modulus >3 GPa) .

In contrast, petroleum-based PBZs (e.g., aniline derivatives) lack inherent biocidal activity and rely on additives for functionality .

Pharmaceutical Derivatives

This compound derivatives outperform non-furan analogs in bioavailability and metabolic stability due to furan’s electron-rich aromatic system .

Actividad Biológica

Furfurylamine is a furan derivative that has garnered attention due to its potential biological activities and applications in various fields, including pharmaceuticals and materials science. This article delves into the biological activity of this compound, examining its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis of this compound

This compound can be synthesized through several methods, primarily involving the reductive amination of furfural. Recent advancements have highlighted a hybrid approach that combines chemocatalysis and biocatalysis to enhance yield and efficiency. For instance, a study demonstrated the transformation of lignocellulosic biomass into furfural followed by its conversion into this compound using a combination of catalysts in a deep eutectic solvent, achieving a turnover frequency (TOF) of 6.33 h .

Biological Activities

This compound exhibits a range of biological activities, including:

- Antimicrobial Activity : Research indicates that this compound derivatives possess significant antimicrobial properties. These compounds can inhibit microbial growth through various mechanisms, including enzyme modification and disruption of microbial signaling pathways .

- Anti-inflammatory Effects : this compound has shown potential in modulating inflammatory responses. Studies suggest that it can influence signaling pathways such as MAPK (mitogen-activated protein kinase) and PPAR-γ (peroxisome proliferator-activated receptor gamma), which are critical in regulating inflammation .

- Antioxidant Properties : The antioxidant activity of this compound is noteworthy. It has been shown to scavenge free radicals and protect cellular components from oxidative damage, which is crucial for maintaining cellular health .

The mechanisms through which this compound exerts its biological effects are still under investigation. However, several studies have provided insights:

- Enzyme Inhibition : this compound can inhibit specific enzymes involved in microbial metabolism, leading to reduced growth rates in pathogenic organisms.

- Cell Signaling Modulation : By affecting key signaling pathways, this compound may alter the expression of pro-inflammatory cytokines, thereby reducing inflammation.

- Radical Scavenging : The furan ring structure allows for effective electron transfer, enabling this compound to neutralize reactive oxygen species (ROS) .

Antimicrobial Effects

A study evaluated the antimicrobial activity of various furan derivatives, including this compound. Results indicated that these compounds effectively inhibited the growth of several bacterial strains, suggesting their potential as natural antimicrobial agents.

Anti-inflammatory Studies

In a controlled experiment involving rat brain astroglioma cells treated with hydrogen peroxide (to induce oxidative stress), this compound derivatives demonstrated protective effects against cell leakage and mitochondrial dysfunction. This suggests that these compounds could be beneficial in neuroprotective applications .

Comparative Analysis of Biological Activities

| Activity Type | Effectiveness | Mechanism |

|---|---|---|

| Antimicrobial | High | Enzyme inhibition |

| Anti-inflammatory | Moderate | Modulation of MAPK and PPAR-γ pathways |

| Antioxidant | High | Free radical scavenging |

Q & A

Basic Research Questions

Q. What are the common catalytic systems for synthesizing furfurylamine via reductive amination of furfural, and how do their mechanisms differ?

this compound is primarily synthesized through the reductive amination of furfural, a biomass-derived compound. A highly efficient Ni/Al₂O₃-LaOₓ catalyst, prepared via co-precipitation, achieves a 94.9% yield under mild conditions (H₂ pressure: 2 MPa, 120°C, 6 hours). La doping enhances strong acidic sites and H₂ dissociation, improving activity and selectivity . Alternative catalysts include non-noble metal cobalt nanoparticles, which avoid costly precious metals while maintaining catalytic efficiency . Mechanistically, Ni-based catalysts favor hydrogenation of the intermediate Schiff base, whereas cobalt systems may involve distinct electron transfer pathways.

Q. What safety protocols are critical for handling this compound in laboratory settings?

this compound is flammable (DOT Class 3) and toxic via inhalation, dermal, or ocular exposure. Key protocols include:

- PPE : Indirect-ventilation goggles, nitrile gloves, and flame-resistant lab coats to prevent skin/eye contact .

- Storage : In sealed containers away from oxidizers, acids, and ignition sources. Ground metal containers during transfer to prevent static sparks .

- Ventilation : Use local exhaust systems and NIOSH-approved air-purifying respirators in high-exposure scenarios .

Q. How can researchers confirm this compound’s structural purity and monitor reaction progress?

Characterization methods include:

- NMR/FT-IR : Peaks at 3.83 ppm (¹H NMR) and 1600–1650 cm⁻¹ (C=N stretching in FT-IR) confirm Mannich bridge formation in polybenzoxazine resins .

- GC-MS : Quantify this compound yield and detect byproducts like difurfuryl diamines (formed via acidic condensation with aldehydes) .

Advanced Research Questions

Q. How can catalyst stability be enhanced for scalable this compound production?

The Ni/Al₂O₃-LaO₃ catalyst maintains 94% activity after five cycles due to La-induced structural stability. Strategies include:

- Morphological tuning : Smaller Ni nanoparticles (3–5 nm) reduce sintering .

- Acid site modulation : La increases strong Brønsted acid sites, improving H₂ spillover and intermediate adsorption .

- Supports : Mesoporous silica (e.g., SBA-15) enhances dispersion and thermal resistance in polybenzoxazine composites .

Q. How do this compound-derived polymers achieve low dielectric constants for electronics?

Furan-containing benzoxazine resins, synthesized from this compound and formaldehyde, exhibit dielectric constants as low as 2.3 (1 MHz) due to:

- Crosslinking density : this compound Mannich bridges create rigid networks, reducing polarizability .

- Hydrogen bonding : Controlled by monomer stoichiometry (e.g., daidzein-furfurylamine ratios), minimizing dipole interactions .

Q. What methodologies address conflicting data on this compound’s chronic toxicity?

Current toxicity studies lack carcinogenicity or reproductive hazard data . To resolve contradictions:

- In vitro assays : Use HepG2 cells to assess genotoxicity (e.g., comet assay).

- Longitudinal exposure models : Simulate occupational settings (low-dose, repeated inhalation) over 6–12 months.

- Systematic reviews : Meta-analyze occupational health records for cancer/neurological endpoints .

Q. How can this compound be integrated into bio-based flame retardants with dual functionality?

this compound serves as a precursor for phosphorylated furan derivatives in polylactide composites. Methods include:

- Co-polymerization : With polyetheramine and paraformaldehyde to form oligomers with intrinsic flame retardancy (LOI > 30%) .

- Nano-reinforcement : Graphene oxide dispersions improve mechanical strength while maintaining fire resistance .

Q. Methodological Guidelines

Designing experiments to optimize reductive amination conditions

- DOE factors : Temperature (80–150°C), H₂ pressure (1–4 MPa), catalyst loading (5–15 wt%).

- Response variables : Yield (GC-MS), selectivity (HPLC), catalyst lifetime (recyclability tests) .

Validating material properties in this compound-based composites

Propiedades

IUPAC Name |

furan-2-ylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO/c6-4-5-2-1-3-7-5/h1-3H,4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDRPCXLAQZKBJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO | |

| Record name | FURFURYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3524 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6052295 | |

| Record name | Furfurylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6052295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

97.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Furfurylamine appears as a colorless liquid. About the same density as water. Used as a corrosion inhibitor and to make soldering flux., Liquid, Colorless liquid; [CAMEO] Colorless liquid with an amine-like odor; [Alfa Aesar MSDS] | |

| Record name | FURFURYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3524 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Furanmethanamine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Furfurylamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20951 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Flash Point |

99 °F (NFPA, 2010) | |

| Record name | FURFURYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3524 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Pressure |

4.73 [mmHg] | |

| Record name | Furfurylamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20951 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

617-89-0 | |

| Record name | FURFURYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3524 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Furanmethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=617-89-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Furfurylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000617890 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Furfurylamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61168 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Furfurylamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49136 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Furanmethanamine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Furfurylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6052295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Furfurylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.580 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FURFURYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/86GAN59F7R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.